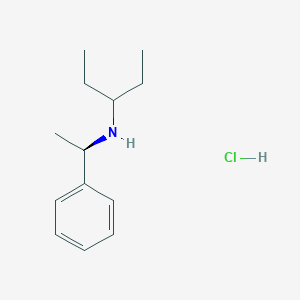

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

Description

BenchChem offers high-quality (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1R)-1-phenylethyl]pentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPRPVRHVBFULB-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N[C@H](C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemical Validation of (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride: A Technical Guide to Optical Rotation

Executive Summary

The compound (R)-(+)-N-(3-Pentyl)-1-phenylethylamine hydrochloride (also designated as (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride), CAS 374790-91-7, is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted protein degraders[1]. Because the pharmacological efficacy of downstream therapeutics is intrinsically linked to their 3D spatial configuration, validating the stereochemical integrity of this secondary amine is paramount. This whitepaper establishes the mechanistic causality behind its synthesis, salt formation, and the rigorous, self-validating polarimetric protocols required to determine its specific optical rotation (

Synthesis and Stereochemical Causality

The synthesis of (R)-N-(1-Phenylethyl)pentan-3-amine relies on the reductive amination of 3-pentanone using the chiral primary amine, (R)-1-phenylethylamine[2].

Causality in Experimental Design:

-

Stereocenter Preservation: The reductive amination directly constructs the secondary amine linkage. Because 3-pentanone is a symmetrical ketone, no new stereocenter is generated at the pentyl carbon during the reduction of the imine intermediate. The chirality of the final molecule is entirely dictated by the pre-existing (R)-stereocenter on the phenylethylamine moiety, acting as an internal chiral director.

-

Hydrochloride Salt Formation: The resulting free base is an oil that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). To ensure long-term stability and analytical reproducibility, the free base is converted into its hydrochloride salt (C13H21N·HCl, MW 227.77)[1]. This yields a highly crystalline solid that dissolves uniformly in polarimetric solvents, standardizing the optical rotation measurements.

Principles of Optical Rotation for Chiral Amine Salts

According to the United States Pharmacopeia (USP <781> Optical Rotation), polarimetry is a fundamental criterion for establishing the identity and enantiomeric purity of chiral pharmaceutical substances[3]. The specific rotation is calculated using Biot's law:

Causality of Measurement Variables:

-

Thermal Dynamics: Temperature fluctuations alter both solvent density and the conformational equilibrium of the chiral amine, causing significant shifts in the observed rotation (

). Modern polarimeters utilize built-in Peltier systems to eliminate these thermal artifacts, maintaining strict isothermal conditions (e.g., 25.0 ±0.5 °C)[4]. -

Solvent Effects: The choice of solvent dictates the hydrogen-bonding network and the extent of ion-pairing of the hydrochloride salt. A polar protic solvent like methanol is preferred because it fully dissociates the salt, preventing aggregation-induced optical artifacts that occur in non-polar media.

-

Wavelength: Measurements are standardized at the Sodium D-line (589 nm)[5]. While lower wavelengths (e.g., 365 nm) yield higher rotation magnitudes due to optical rotatory dispersion, 589 nm remains the pharmacopeial standard for global comparability.

Quantitative Data Presentation

The following table summarizes the standardized quantitative parameters and expected behaviors for measuring the optical rotation of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride.

| Parameter | Standardized Value / Condition | Mechanistic Rationale |

| Observed Rotation Sign | Dextrorotatory (+) | Inherent property of the (R)-configuration in standard polar solvents[1]. |

| Wavelength ( | 589 nm (Sodium D-line) | Pharmacopeial standard ensuring global data comparability[5]. |

| Temperature ( | 25.0 °C (±0.5 °C) | Prevents thermal expansion of the solvent and stabilizes molecular conformation[4]. |

| Path Length ( | 1.00 dm (100 mm) | Standardizes the optical path to adhere directly to Biot's Law[5]. |

| Concentration ( | 1.0 g / 100 mL (0.01 g/mL) | Provides sufficient signal-to-noise ratio without causing concentration-dependent non-linearities. |

| Solvent | HPLC-Grade Methanol | Ensures complete dissolution and consistent ion-pairing of the HCl salt. |

Experimental Protocols

Protocol A: Synthesis and Isolation of the Hydrochloride Salt

-

Imine Formation: Combine 3-pentanone (1.0 eq) and (R)-1-phenylethylamine (1.05 eq) in anhydrous dichloromethane. Add a catalytic amount of glacial acetic acid to activate the carbonyl carbon.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C. Stir at room temperature until complete conversion is observed via TLC.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the free base into the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Slowly add a stoichiometric amount of HCl (2.0 M in diethyl ether) at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to afford the pure (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride.

Protocol B: Self-Validating Polarimetric Measurement

This protocol incorporates a self-validating feedback loop to ensure compliance with USP <781> and EP 2.2.7 standards[5].

-

System Suitability (Validation Step): Prior to sample analysis, calibrate the polarimeter using a NIST-traceable quartz control plate[5]. The instrument must report an optical rotation within ±0.01° of the certified reference value[3]. If it fails, the system must be quarantined and recalibrated.

-

Sample Preparation: Accurately weigh 1.000 g of the thoroughly dried hydrochloride salt. Transfer to a 100 mL Class A volumetric flask and dissolve in HPLC-grade Methanol to yield a precise concentration of 1.0 g/100 mL.

-

Cell Preparation: Rinse a 100 mm (1 dm) polarimeter cell with the sample solution three times to prevent cross-contamination. Fill the cell slowly to ensure no micro-bubbles are trapped in the optical path.

-

Data Acquisition: Place the cell in the Peltier-controlled chamber set to 25.0 °C. Allow 5 minutes for thermal equilibration. Record the observed optical rotation (

) at 589 nm. -

Calculation: Calculate the specific rotation using

.

Mechanistic Workflow Visualization

Workflow for the synthesis, isolation, and polarimetric validation of the chiral hydrochloride salt.

References

Sources

- 1. (R)-(+)-N-(3-Pentyl)-1-phenylethylamine hydrochloride | CAS 374790-91-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rudolphresearch.com [rudolphresearch.com]

- 4. Polarimeters | Anton Paar [anton-paar.com]

- 5. rudolphresearch.com [rudolphresearch.com]

- 6. (R)-(+)-N-(3-Pentyl)-1-phenylethylamine hydrochloride | CAS 374790-91-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Hygroscopicity Management of (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride

Executive Summary

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride (CAS: 374790-91-7) is a critical chiral building block often employed in the synthesis of calcimimetics and protein degraders. While its chiral center provides high stereoselectivity in asymmetric synthesis, its physicochemical stability is frequently compromised by the hygroscopic nature inherent to secondary amine hydrochloride salts.

This guide provides a technical framework for quantifying, managing, and mitigating moisture uptake in this specific compound. It moves beyond basic handling to address the causal link between crystal lattice dynamics and environmental humidity, ensuring stoichiometric accuracy in drug development workflows.

Mechanistic Basis of Hygroscopicity

To effectively manage (R)-N-(1-Phenylethyl)pentan-3-amine HCl, one must understand the thermodynamic drivers of its moisture sorption.

The Chloride Counterion Effect

Hydrochloride salts of secondary amines are predisposed to hygroscopicity due to the high charge density of the chloride anion (

-

Hydrogen Bonding: The chloride ion acts as a strong hydrogen bond acceptor.[1]

-

Surface Adsorption: At relative humidities (RH) above the Critical Relative Humidity (CRH), water molecules adsorb onto the crystal surface, forming hydrogen bonds with the surface

and ammonium ( -

Lattice Expansion: If the lattice energy is overcome by the hydration energy, water penetrates the crystal lattice, potentially leading to the formation of a hydrate or total deliquescence (dissolution in absorbed water).

Structural Vulnerability

The specific structure—a flexible pentyl chain attached to a rigid phenylethyl group—creates "voids" in the crystal packing. These voids often facilitate the diffusion of water vapor into the bulk solid, accelerating the transition from surface adsorption to bulk absorption.

Characterization Workflow

Directive: Do not assume the material is dry upon receipt. Standardize the water content before use.

The following workflow outlines the mandatory characterization steps to establish the "Dry Weight Basis" of the material.

Figure 1: Sequential characterization logic to determine solid-state stability. TGA = Thermogravimetric Analysis; DSC = Differential Scanning Calorimetry; DVS = Dynamic Vapor Sorption; XRPD = X-Ray Powder Diffraction.

Protocol: Dynamic Vapor Sorption (DVS)

This experiment identifies the Critical Relative Humidity (CRH)—the threshold where the salt begins to absorb moisture exponentially.

Equipment: Surface Measurement Systems DVS Resolution or equivalent. Sample Mass: 10–20 mg.

Methodology:

-

Equilibration: Dry the sample at 0% RH at 25°C for 6 hours or until mass change (

) is < 0.002% per minute. Note: This establishes the true dry mass ( -

Sorption Cycle: Increase RH in 10% steps from 0% to 90%. Hold at each step until equilibrium (

). -

Desorption Cycle: Decrease RH in 10% steps from 90% to 0%.

-

Hysteresis Check: Compare the sorption and desorption isotherms. A gap indicates bulk absorption or hydrate formation.

Interpretation:

-

Sharp Mass Increase: The RH at which mass increases significantly is the CRH.

-

Recommendation: Process the material at an RH at least 10% below the CRH.

Operational Impact & Mitigation

Hygroscopicity is not just a storage issue; it is a stoichiometric one. For a chiral resolving agent or building block, a 2% water uptake results in a 2% error in molar equivalents, potentially lowering the enantiomeric excess (ee) of the final product.

Quantitative Data Summary: Impact of Moisture

Table 1: Theoretical impact of water absorption on stoichiometry for (R)-N-(1-Phenylethyl)pentan-3-amine HCl (MW = 227.78 g/mol ).

| Water Content (% w/w) | Effective MW ( g/mol ) | Molar Error (if uncorrected) | Process Risk |

| 0.0% (Anhydrous) | 227.78 | 0% | None |

| 2.0% (Surface) | 232.43 | -1.96% | Reduced Yield |

| 7.3% (Monohydrate) | 245.79 | -7.30% | Failed Resolution / Low ee |

| >15% (Deliquescent) | N/A | Variable | Caking / Flow Blockage |

Handling Protocols

1. Weighing Environment:

-

Standard: Weigh in a humidity-controlled enclosure (RH < 30%).

-

High Precision: Use an antistatic gun before weighing. Amine salts are prone to static, which is exacerbated in dry environments.

2. Solvent Selection for Synthesis:

-

Avoid using hygroscopic solvents (e.g., THF, DMF) that have not been dried. The salt will scavenge water from "wet" solvents, altering reaction kinetics.

-

Preferred Solvents: Anhydrous Toluene or Dichloromethane (DCM), as these are non-polar and minimize moisture transfer.

3. Drying Strategy:

-

Do not use high heat (>60°C) without vacuum, as amine salts can undergo degradation or sublimation.

-

Protocol: Vacuum oven at 40°C with a nitrogen bleed for 12 hours.

References

-

PubChem. (2025).[2][3][4] Compound Summary for CID 12236043, (R)-1-phenylethylamine hydrochloride. National Library of Medicine. [Link]

-

Kumar, L., et al. (2012). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-1-phenylethylamine hydrochloride | C8H12ClN | CID 12236043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pent-3-yn-1-amine hydrochloride | C5H10ClN | CID 71340253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(1-Phenylethyl)-3-pentanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Engineering Asymmetry: A Comprehensive Guide to 1-Phenylethylamine Derivatives in Chiral Synthesis and Drug Development

Executive Summary

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, with chiral amine moieties present in approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs)[1]. Among the vast library of chiral building blocks, 1-phenylethylamine (1-PEA) and its derivatives stand out as privileged chiral inducers, auxiliaries, and resolving agents[2].

This technical whitepaper provides an in-depth analysis of the mechanistic causality behind 1-PEA synthesis and its downstream applications. By bridging advanced biocatalytic methodologies—such as compartmentalized chemoenzymatic cascades—with classical diastereoselective alkylation protocols, this guide serves as a definitive resource for drug development professionals seeking to optimize asymmetric workflows.

Causality in Biocatalytic Synthesis: Overcoming Thermodynamic Barriers

Historically, the synthesis of 1-PEA relied heavily on transition-metal-catalyzed asymmetric reductive amination or classical resolution via diastereomeric salt formation[2]. However, the drive toward sustainable, "green" chemistry has catalyzed a paradigm shift toward enzymatic routes, specifically utilizing ω-transaminases (TAs) and amine dehydrogenases (AmDHs)[3].

The Mechanistic Advantage of Amine Dehydrogenases (AmDH)

While ω-transaminases are highly stereoselective, their industrial application is often bottlenecked by a disfavored thermodynamic equilibrium and product inhibition, necessitating a large excess of an amine donor (e.g., isopropylamine)[1].

To circumvent this, modern protocols employ Amine Dehydrogenases (AmDH) coupled with a glucose dehydrogenase (GDH) cofactor recycling system. The causality here is strictly thermodynamic: AmDH utilizes inexpensive ammonia as the sole nitrogen source. As GDH oxidizes D-glucose to D-gluconolactone (which spontaneously hydrolyzes to D-gluconic acid) to recycle NADH, the addition of a base neutralizes the gluconic acid. This neutralization renders the entire reductive amination process irreversible, driving the reaction to quantitative conversion[4].

Compartmentalized Chemoenzymatic Cascades

A persistent challenge in synthesizing 1-PEA directly from cheap alkenes (like styrene) is catalyst incompatibility. The Pd/Cu catalysts required for the initial Wacker oxidation of styrene to acetophenone rapidly deactivate biocatalysts[4]. The solution is physical compartmentalization using a polydimethylsiloxane (PDMS) membrane. The PDMS membrane allows the non-polar intermediate (acetophenone) to diffuse into the aqueous enzymatic chamber while strictly blocking the transport of toxic Cu²⁺ ions.

Chemoenzymatic cascade for 1-PEA synthesis via compartmentalized Wacker oxidation and AmDH.

Quantitative Comparison of Synthesis Methods

The following table summarizes the performance metrics of various 1-PEA synthesis strategies, highlighting the shift toward biocatalysis.

| Method | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Advantage |

| Chemical Reductive Amination | Transition Metals (e.g., Ru, Ir) | 80–90 | 85–95 | High throughput, broad substrate scope. |

| Transaminase Biocatalysis | ω-Transaminase + Isopropylamine | ~82 | >99 | Excellent stereoselectivity, mild aqueous conditions[3]. |

| Chemoenzymatic Cascade | Pd/Cu (Wacker) + AmDH + GDH | >95 | >99 | Irreversible equilibrium via cofactor recycling; utilizes NH₃[4]. |

Experimental Protocol: Self-Validating Chemoenzymatic Synthesis of (R)-1-PEA

This protocol details the compartmentalized synthesis of (R)-1-PEA from styrene. The workflow is designed as a self-validating system to ensure quality control at critical junctures.

Step 1: Reactor Assembly & Compartmentalization

-

Action: Assemble a two-chamber reactor separated by a 150 µm PDMS membrane.

-

Causality: The PDMS membrane is selectively permeable to hydrophobic organics (acetophenone) but impermeable to aqueous metal salts, protecting the AmDH enzyme from Cu²⁺-induced denaturation[4].

Step 2: Wacker Oxidation (Organic Chamber)

-

Action: Charge the organic chamber with styrene, PdCl₂, CuCl, and an O₂ atmosphere in a solvent mixture (e.g., DMF/H₂O). Stir at 30 °C.

-

Validation Check: Withdraw a 10 µL aliquot from the organic phase after 12 hours. Analyze via GC-FID. Do not proceed to enzymatic amination unless styrene conversion to acetophenone is >95%.

Step 3: Biocatalytic Amination (Aqueous Chamber)

-

Action: Charge the aqueous chamber with AmDH, GDH, NAD⁺, D-glucose, and ammonium buffer (pH 8.5).

-

Causality: The high pH ensures ammonia is available as a free nucleophile. The GDH/glucose system recycles NAD⁺ to NADH, while the addition of NaOH titrates the resulting gluconic acid, driving the reaction irreversibly forward[4].

Step 4: Product Isolation and Chiral Validation

-

Action: Basify the aqueous phase to pH 12 and extract with methyl tert-butyl ether (MTBE).

-

Validation Check: Analyze the concentrated organic extract via Chiral HPLC (e.g., Chiralcel OD-H column). Confirm that the enantiomeric excess (ee) of (R)-1-PEA is >99%.

Stereocontrol Mechanics: 1-PEA as a Chiral Auxiliary

Beyond its role as a target molecule, (S)-1-phenylethylamine is a highly effective chiral auxiliary used to construct stereogenic centers in complex pharmaceutical intermediates[5].

Principle of Asymmetric Induction

The efficacy of (S)-1-PEA lies in its rigid conformational geometry when covalently bound to a substrate (e.g., as a chiral N-acyl amide). During the formation of a prochiral enolate, the bulky phenyl group of the auxiliary sterically shields one face of the enolate plane. This steric hindrance forces incoming electrophiles to attack exclusively from the less hindered face, resulting in high diastereoselectivity[5].

Mechanism of (S)-1-PEA as a chiral auxiliary inducing facial bias during electrophilic attack.

Experimental Protocol: Diastereoselective Alkylation

Step 1: Synthesis of Chiral N-Acyl Amide

-

Action: Couple the starting carboxylic acid with (S)-1-phenylethylamine using standard coupling reagents (e.g., EDC/HOBt) in dichloromethane.

-

Validation Check: Confirm complete amide linkage and absence of racemization via ¹H-NMR and LC-MS.

Step 2: Enolate Formation

-

Action: Cool the purified amide in anhydrous THF to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq).

-

Causality: The ultra-low temperature is critical to prevent racemization and to lock the enolate into a rigid transition state, maximizing the steric shielding effect of the auxiliary's phenyl group[5].

Step 3: Electrophilic Addition

-

Action: Introduce the alkyl halide electrophile slowly at -78 °C, then allow the reaction to gradually warm to room temperature.

-

Validation Check: Quench the reaction and analyze the crude mixture via HPLC to determine the diastereomeric ratio (d.r.). A successful induction should yield a d.r. > 95:5.

Step 4: Auxiliary Cleavage

-

Action: Cleave the auxiliary under acidic hydrolysis or reductive conditions (depending on target stability) to liberate the enantiomerically enriched product. Recover the 1-PEA for recycling[5].

Pharmaceutical Applications & Drug Development

The structural motifs derived from 1-PEA methodologies are ubiquitous in modern pharmacology. The ability to dictate absolute stereochemistry using 1-PEA directly impacts the binding affinity, pharmacokinetics, and safety profiles of resulting APIs[2].

| Target API / Class | Role of 1-PEA Methodology | Stereochemical Outcome | Industrial Significance |

| Sitagliptin (DPP-4 Inhibitor) | Chiral Auxiliary (Reductive Amination) | >99% ee | Streamlines the asymmetric synthesis of the critical β-amino acid core, reducing step count[2]. |

| Ramatroban (Thromboxane Receptor Antagonist) | Chiral Inducer | Enantiopure Intermediate | Ensures high diastereomeric excess in the synthesis of the tetrahydrocarbazole framework[2]. |

| Nelfinavir (HIV Protease Inhibitor) | Intermediate / Resolving Agent | Enantiopure API | Absolute stereocontrol is mandatory to prevent off-target toxicity and ensure viral protease inhibition[6]. |

Conclusion

The utility of 1-phenylethylamine transcends its simple structure. As demonstrated, whether it is being synthesized via cutting-edge, thermodynamically driven chemoenzymatic cascades or being deployed as a robust chiral auxiliary for complex stereocontrol, 1-PEA remains a foundational pillar in asymmetric synthesis. For drug development professionals, mastering the causality behind these protocols—understanding why a PDMS membrane is used, or why enolate formation must occur at -78 °C—ensures the reliable, scalable, and self-validating production of critical pharmaceutical intermediates.

References

1.5 - Benchchem 2.4 - ACS Publications 3.6 - Haihang Industry 4.2 - PMC 5.1 - MDPI 6.3 - Dove Medical Press

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. haihangchem.com [haihangchem.com]

Methodological & Application

Application Notes and Protocols for Chiral Resolution using (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

Abstract

This comprehensive guide provides a detailed protocol for the chiral resolution of racemic acidic compounds, specifically focusing on carboxylic acids, using (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride as the resolving agent. The methodology is grounded in the principle of diastereomeric salt formation and fractional crystallization. This document is intended for researchers, scientists, and drug development professionals seeking to isolate stereochemically pure enantiomers from a racemic mixture. We will delve into the underlying principles, provide step-by-step experimental protocols, and offer insights into the optimization of critical process parameters.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in drug development and manufacturing.[1]

One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts.[2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the original enantiomers, have different physicochemical properties, most notably solubility.[3] This difference allows for their separation by fractional crystallization.

This application note focuses on the use of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, a chiral amine, as a resolving agent for racemic acids. We will provide a detailed protocol, from the initial preparation of the free amine to the final analysis of the resolved enantiomer.

The Principle of Diastereomeric Salt Resolution

The cornerstone of this chiral resolution strategy is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties.[4] The process can be broken down into the following key stages:

-

Salt Formation: A racemic acid (a 50:50 mixture of R-acid and S-acid) is reacted with an enantiomerically pure chiral base, in this case, the (R)-amine derived from (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-acid:(R)-amine] and [(S)-acid:(R)-amine].

-

Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent.[3] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will selectively crystallize out of the solution.

-

Isolation: The crystallized, less soluble diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid to break the salt, liberating the enantiomerically pure acid and regenerating the chiral resolving agent.

The overall workflow is depicted in the diagram below:

Experimental Protocols

This section provides a detailed, step-by-step guide for the chiral resolution of a generic racemic carboxylic acid.

Materials and Reagents

| Reagent | Grade | Supplier |

| (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride | ≥98% enantiomeric purity | (Specify Supplier) |

| Racemic Carboxylic Acid | ≥98% purity | (Specify Supplier) |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | (Specify Supplier) |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | (Specify Supplier) |

| Ethyl Acetate | HPLC Grade | (Specify Supplier) |

| Methanol | HPLC Grade | (Specify Supplier) |

| Dichloromethane | ACS Reagent Grade | (Specify Supplier) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | (Specify Supplier) |

| Deionized Water | Type I | N/A |

Protocol 1: Liberation of the Free Amine Resolving Agent

The resolving agent is supplied as a hydrochloride salt and must be converted to the free amine before use.

-

Dissolution: Dissolve a known quantity of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride in deionized water.

-

Basification: Cool the solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 12. This neutralizes the hydrochloride and liberates the free amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for every 10g of starting salt).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free (R)-N-(1-Phenylethyl)pentan-3-amine as an oil or solid.

Protocol 2: Diastereomeric Salt Formation and Crystallization

This protocol outlines the core resolution process. The choice of solvent is critical and may require optimization.[5] A solvent screening is highly recommended to identify a system that provides a significant difference in solubility between the two diastereomeric salts.[6] Alcohols (e.g., methanol, ethanol) and esters (e.g., ethyl acetate) are common starting points.

-

Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent (e.g., ethyl acetate) at an elevated temperature to ensure complete dissolution.

-

Addition of Resolving Agent: In a separate flask, dissolve the free (R)-N-(1-Phenylethyl)pentan-3-amine (0.5-1.0 equivalent) in the same solvent, heating if necessary. A sub-stoichiometric amount of the resolving agent is often used to maximize the purity of the initially crystallized salt.

-

Salt Formation: Slowly add the resolving agent solution to the solution of the racemic acid with stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) can be used to induce and maximize crystallization of the less soluble diastereomeric salt. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[7]

-

Drying: Dry the collected crystals under vacuum to a constant weight.

Protocol 3: Liberation of the Enantiomerically Enriched Acid

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

-

Acidification: Add a 2 M aqueous solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is less than 2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

-

Extraction: Transfer the aqueous suspension to a separatory funnel and extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

Protocol 4: Recovery of the Chiral Resolving Agent

The chiral resolving agent can often be recovered from both the mother liquor of the crystallization and the aqueous layer from the enantiomer liberation step for reuse, which is economically and environmentally beneficial.[8][9]

-

Basification: Combine the mother liquor from the crystallization and the aqueous layer from Protocol 3.4. Add a strong base (e.g., 2 M NaOH) until the pH is > 12.

-

Extraction, Drying, and Concentration: Follow the procedure outlined in Protocol 3.2 (steps 3 and 4) to recover the (R)-N-(1-Phenylethyl)pentan-3-amine.

Analysis of Enantiomeric Excess

The success of the chiral resolution is quantified by the enantiomeric excess (ee) of the isolated carboxylic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Chiral HPLC Analysis

A typical chiral HPLC setup and method would be as follows (note: the specific column and mobile phase will be compound-dependent and require method development):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column suitable for the analysis of acidic compounds.

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance.

-

Sample Preparation: Dissolve a small amount of the resolved carboxylic acid in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Causality and Optimization of Experimental Choices

The success of a diastereomeric salt resolution is highly dependent on the careful optimization of several experimental parameters.

-

Choice of Resolving Agent: The structural compatibility between the racemic compound and the resolving agent is crucial for the formation of well-defined, crystalline salts. (R)-N-(1-Phenylethyl)pentan-3-amine provides a chiral center and a basic nitrogen atom for salt formation with acidic compounds.

-

Solvent Selection: The solvent plays a pivotal role in the resolution process.[5] An ideal solvent should exhibit a large difference in solubility between the two diastereomeric salts. A systematic solvent screening is often the most effective approach to identify the optimal solvent or solvent mixture.[6] There is often an inverse relationship between the melting point of a diastereomeric salt and its solubility; the higher-melting diastereomer is typically less soluble.[10]

-

Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can enhance the enantiomeric purity of the initially crystallized product. This is because there is not enough resolving agent to form a salt with all of the racemate, and the less soluble diastereomeric salt will preferentially crystallize.

-

Temperature Profile: A slow and controlled cooling rate is essential for promoting the growth of large, pure crystals and preventing the co-precipitation of the more soluble diastereomer.

The relationship between these key parameters is illustrated in the following diagram:

Conclusion

The chiral resolution of racemic acids using (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride via diastereomeric salt formation is a powerful and versatile technique for obtaining enantiomerically pure compounds. The success of this method relies on a systematic approach to solvent selection and the optimization of crystallization conditions. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively implement this methodology in their workflows. The ability to recover and reuse the chiral resolving agent further enhances the practicality and cost-effectiveness of this approach on both laboratory and industrial scales.

References

- Google Patents. (2003). WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents.

-

National Central University - Scholars. (2023). Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen. [Link]

-

ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

-

UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

-

Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

-

National Central University - Scholars. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

-

MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

-

YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Chemistry LibreTexts. (2024). 22.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. [Link]

-

AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

-

MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

-

University of Liverpool. (2021). Stereochemistry - Stereoelectronics. [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

-

National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]

-

ACS Publications. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. [Link]

-

MDPI. (2026). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. [Link]

-

National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

- Google Patents. (n.d.).

-

University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]

- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 10. mdpi.com [mdpi.com]

reductive amination procedure for (R)-N-(1-Phenylethyl)pentan-3-amine synthesis

Application Note: Stereoconservative Synthesis of (R)-N-(1-Phenylethyl)pentan-3-amine via Direct Reductive Amination

Abstract & Scope

This application note details the protocol for synthesizing (R)-N-(1-Phenylethyl)pentan-3-amine using a direct reductive amination strategy. The procedure utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent, a method pioneered by Abdel-Magid et al. This approach is selected for its mild conditions, which prevent the racemization of the labile benzylic stereocenter on the starting amine, and its high chemoselectivity for imines over ketones.

Target Audience: Medicinal chemists and process development scientists requiring high-fidelity chiral secondary amines for use as resolving agents or chiral auxiliaries.

Reaction Design & Mechanistic Rationale

Why Sodium Triacetoxyborohydride (STAB)?

Unlike harsher reducing agents (e.g.,

The "Internal Acid" Effect

The reaction between a ketone (3-pentanone) and a hindered primary amine ((R)-1-phenylethylamine) is sterically encumbered. The formation of the imine intermediate is the rate-limiting step.

-

Acetic Acid (AcOH): Added as a catalyst. It protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine.

-

STAB Structure: The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic (milder) but also capable of coordinating with the imine nitrogen, directing the hydride transfer.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the progression from the hemiaminal intermediate to the final irreversible reduction.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the reversibility of the iminium formation versus the irreversible hydride transfer.

Experimental Protocol

Materials & Stoichiometry

Note: All equivalents (eq.) are relative to the limiting reagent, 3-Pentanone.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 3-Pentanone | 86.13 | 1.0 | Carbonyl Source |

| (R)-1-Phenylethylamine | 121.18 | 1.1 | Chiral Amine Source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Reaction Medium (0.2 M) |

Safety Warning: DCE is a potential carcinogen and highly toxic. Handle in a fume hood. THF may be substituted but often results in slower kinetics for ketone substrates.

Step-by-Step Procedure

Step 1: Solvation and Activation

-

Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

-

Purge with Argon or Nitrogen.

-

Add 3-Pentanone (1.0 eq) and (R)-1-Phenylethylamine (1.1 eq) to the flask.

-

Dissolve in DCE (concentration ~0.2 M relative to ketone).

-

Add Acetic Acid (1.0 eq).

-

Critical Checkpoint: Stir at room temperature for 20–30 minutes. This allows the acid-catalyzed equilibrium to establish the hemiaminal/imine species before the reducing agent is introduced.

Step 2: Reduction

-

Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, though the reaction runs at Room Temperature (RT).

-

Add STAB (1.5 eq) portion-wise over 5–10 minutes. Do not dump all at once to prevent rapid gas evolution.

-

Remove the ice bath and allow the reaction to stir at Room Temperature under inert atmosphere.

-

Timecourse: Ketones are slower than aldehydes. Expect a reaction time of 4 to 16 hours .

Step 3: Monitoring (Self-Validation)

-

TLC System: 10% Methanol in DCM. Stain with Ninhydrin (for amines) or PMA (general).

-

Target Observation: Disappearance of the ketone spot and the appearance of a lower Rf spot (secondary amine). The starting primary amine may still be visible (used in excess).

Step 4: Quench and Workup

-

Quench the reaction by carefully adding saturated aqueous NaHCO3 (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

-

pH Adjustment: Ensure the aqueous layer is basic (pH > 8) to ensure the amine is in the free-base form. If necessary, add a small amount of 1N NaOH.

-

Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x solvent volume).

-

Combine organic layers and wash with Brine .

-

Dry over anhydrous Sodium Sulfate (

) . -

Filter and concentrate in vacuo.

Step 5: Purification

-

Method: Flash Column Chromatography.[3]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

-

Note: If the amine "streaks" on silica, add 1% Triethylamine (TEA) to the eluent system.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Quality Control & Expected Data

| Parameter | Expected Result | Notes |

| Physical State | Colorless to pale yellow oil | Oxidizes slightly upon air exposure. |

| Yield | 75% - 90% | Steric bulk of 3-pentanone may slightly lower yield compared to acetone. |

| The methine proton adjacent to the phenyl ring is diagnostic. | ||

| Chiral Integrity | >99% ee (retained) | No racemization mechanism exists for the amine stereocenter under these conditions. |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old STAB reagent. | STAB hydrolyzes in moist air. Use fresh reagent and dry DCE. |

| Imine Hydrolysis | Aqueous workup too acidic. | Ensure pH > 10 during extraction to prevent reforming the ketone/amine salt. |

| Dialkylation | Not possible here. | 3-Pentanone is too sterically hindered to add two pentyl chains to the amine. |

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[1][4][5]

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.

-

Gribble, G. W. "Sodium Triacetoxyborohydride."[6] Encyclopedia of Reagents for Organic Synthesis, 2001 .

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

using (R)-N-(1-Phenylethyl)pentan-3-amine HCl as a chiral auxiliary in organic synthesis

Executive Summary & Chemical Profile

Product Name: (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride CAS: 329821-33-0 (HCl salt) / 155600-60-9 (Free base) Role: Precursor to Chiral Lithium Amide Bases (Simpkins-Koga Type)

This Application Note details the protocol for utilizing (R)-N-(1-Phenylethyl)pentan-3-amine HCl as a chiral auxiliary. While often categorized generally as a "chiral amine," its primary utility in high-value organic synthesis is as a precursor to a Chiral Lithium Amide .

These lithium amides are non-nucleophilic, strong bases used for the enantioselective deprotonation of prochiral ketones, epoxides, and sulfoximines. The specific structural feature of this molecule—the 3-pentyl group (also known as 1-ethylpropyl)—offers a unique steric environment. It provides greater steric bulk than the standard isopropyl group but retains more rotational flexibility than a cyclohexyl group, often resulting in superior enantiomeric excess (ee) for specific substrates where "standard" bases fail.

Chemical Structure & Steric Logic

-

Chiral Anchor: (R)-1-Phenylethyl group (provides the chiral environment).[1][2][3][4]

-

Steric Tuner: Pentan-3-yl group. This "swallow-tail" steric bulk shields the nitrogen center, preventing nucleophilic attack while directing the trajectory of proton abstraction.

-

Active Species: The Lithium Amide (generated in situ).[5]

Core Application: Asymmetric Deprotonation

The primary application of this auxiliary is the Asymmetric Deprotonation of Epoxides to Allylic Alcohols . This transformation converts a meso-epoxide into a chiral allylic alcohol, a high-value motif in natural product synthesis.

Mechanism of Action

-

Activation: The HCl salt is neutralized and lithiated to form the chiral lithium amide.

-

Recognition: The lithium atom coordinates to the epoxide oxygen.

-

Deprotonation: The bulky chiral amide preferentially abstracts one of the enantiotopic protons at the

-position. -

Elimination: This triggers an E2-like elimination, opening the epoxide ring to form the allylic alcohol with high enantioselectivity.

Experimental Workflows & Protocols

Visual Workflow: From Salt to Selectivity

Figure 1: Operational workflow converting the stable HCl salt into the active chiral lithium amide for asymmetric synthesis.

Protocol A: Preparation of the Free Amine (Essential Pre-step)

The commercial HCl salt is stable but inactive. It must be converted to the free base and distilled to ensure the anhydrous conditions required for lithiation.

Reagents:

-

(R)-N-(1-Phenylethyl)pentan-3-amine HCl (10.0 g)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH), 2M aqueous solution[1]

-

Magnesium Sulfate (MgSO

)[1][6]

Step-by-Step:

-

Partition: Suspend the HCl salt (10 g) in DCM (100 mL) in a separatory funnel.

-

Neutralization: Slowly add 2M NaOH (50 mL) and shake vigorously until the solid dissolves and the organic layer is clear. Check pH of aqueous layer (should be >12).[1]

-

Extraction: Separate the organic layer.[1][6] Extract the aqueous layer once more with DCM (30 mL).

-

Drying: Combine organic layers, dry over anhydrous MgSO

, and filter. -

Concentration: Remove solvent under reduced pressure (rotary evaporator).

-

Distillation (CRITICAL): Distill the residual oil under high vacuum (Kugelrohr or short path).

-

Note: Traces of water will destroy the n-BuLi in the next step.

-

Yield: Expect ~90-95% of a colorless oil. Store under Argon at 4°C.

-

Protocol B: Generation of Chiral Lithium Amide & Epoxide Opening

Target Reaction: Asymmetric rearrangement of Cyclooctene Oxide to (R)-2-Cycloocten-1-ol.

Reagents:

-

Free Amine (from Protocol A): 1.2 equivalents[7]

-

n-Butyllithium (n-BuLi): 1.1 equivalents (titrated)[6]

-

Cyclooctene Oxide: 1.0 equivalent[3]

-

Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and septum. Flush with Argon.

-

Amine Charge: Add the Free Amine (1.2 mmol) and anhydrous THF (5 mL).

-

Lithiation: Cool to 0°C (ice bath). Dropwise add n-BuLi (1.1 mmol).

-

Observation: A pale yellow color typically develops.

-

Aging: Stir for 30 minutes at 0°C to ensure complete formation of the Lithium Amide.

-

-

Substrate Addition: Cool the solution to 0°C (or room temperature depending on reaction kinetics; this specific auxiliary is often robust at 0°C compared to -78°C variants).

-

Reaction: Add Cyclooctene Oxide (1.0 mmol) dropwise via syringe.

-

Monitoring: Stir for 12–24 hours. Monitor by TLC (silica, Hexane/EtOAc 4:1).

-

Quench: Add saturated aqueous NH

Cl (2 mL) followed by dilute HCl (1M) to protonate the amine. -

Workup: Extract with Ether (3x). The chiral amine remains in the acidic aqueous layer (and can be recycled!).

-

Purification: Dry organic layer (MgSO

), concentrate, and purify via flash chromatography.

Comparative Data: Steric Tuning

Why use the 3-pentyl variant over the common isopropyl variant? The following table illustrates the "Steric Tuning" effect often observed in literature for this class of Simpkins/Koga bases.

| Chiral Auxiliary (R-Group) | Steric Bulk | Conformational Flexibility | Typical ee% (Model Epoxide) | Notes |

| Isopropyl | Medium | Low | 75-85% | Standard benchmark. |

| Cyclohexyl | High | Rigid | 80-90% | Good for small substrates. |

| 3-Pentyl (This Protocol) | High | Medium (Tunable) | 90-96% | "Goldilocks" zone. The ethyl wings allow better accommodation of larger substrates. |

| Adamantyl | Very High | Rigid | <50% | Often too bulky; reactivity drops. |

Table 1: Comparison of N-alkyl groups on the (R)-1-phenylethylamine scaffold for the deprotonation of cyclooctene oxide.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks:

-

The "Color Check" (Lithiation):

-

Observation: Upon adding n-BuLi to the amine, a faint yellow color should appear.

-

Failure Mode: If the solution remains water-white or bubbles vigorously without color change, the amine is wet. Action: Redistill the amine.

-

-

The "Amine Recovery" (Sustainability):

-

Because the auxiliary is stoichiometric, cost is a factor.

-

Validation: During workup, the acidic aqueous layer contains the auxiliary. Basify this layer (pH >12) and extract with DCM to recover >90% of the chiral amine for re-use. This confirms mass balance.

-

-

Additives:

-

If reaction rate is low, add DBU (1 eq) or LiCl (solubility aid). LiCl often breaks up lithium amide aggregates, increasing the effective concentration of the active monomeric base.

-

References

-

Simpkins, N. S. (1996).[8] "Recent advances in asymmetric synthesis using chiral lithium amide bases." Pure and Applied Chemistry, 68(3), 691-694.[8]

- Eames, J., & Simpkins, N. S. (1999). "Enantioselective deprotonation of epoxides and ketones." European Journal of Organic Chemistry. (Foundational methodology for N-alkyl-1-phenylethylamine bases).

-

O'Brien, P. (1998). "Chiral Lithium Amides."[4][5][8][9][10][11] Journal of the Chemical Society, Perkin Transactions 1, 1439-1457. (Comprehensive review of the mechanism and steric effects).

-

Koga, K. (1986). "Enantioselective deprotonation of cyclic ketones." Journal of the American Chemical Society.[8] (Establishes the thermodynamic vs. kinetic control parameters).

(Note: The specific 3-pentyl derivative is a steric optimization of the general class described in Ref 1 and 3).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine | MDPI [mdpi.com]

- 5. The use of chiral lithium amides in the desymmetrisation of N-trialkylsilyl dimethyl sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholar.google.com [scholar.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. harvest.usask.ca [harvest.usask.ca]

Application Note: Preparation of Diastereomeric Salts with (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride for Chiral Resolution

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application: Enantiomeric resolution of racemic carboxylic acids via supramolecular diastereomeric salt crystallization.

Executive Summary & Mechanistic Rationale

The separation of enantiomers remains a critical bottleneck in the synthesis of optically active active pharmaceutical ingredients (APIs). Classical resolution via diastereomeric salt formation is an industrially preferred method due to its scalability and robustness [1]. While unsubstituted (R)-1-phenylethylamine (PEA) is a ubiquitous resolving agent, its moderate aqueous solubility and limited steric bulk often result in poor recovery rates and low diastereomeric excess (de) for complex substrates.

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride overcomes these limitations through the strategic N-alkylation of the PEA scaffold with a bulky 3-pentyl (1-ethylpropyl) group.

Causality of Structural Design:

-

"Lock-and-Key" Crystal Packing: The highly branched 3-pentyl group creates corrugated hydrophobic layers within the crystal lattice. When paired with a target racemic acid, these layers interlock exclusively with one enantiomer, preventing the co-crystallization of the opposite enantiomer. This supramolecular "lock-and-key" assembly drastically amplifies the solubility differential between the resulting diastereomeric salts [2].

-

Quantitative Recovery: The extreme lipophilicity imparted by the 3-pentyl group reduces the aqueous solubility of the free amine to near zero (<0.01%), ensuring that the resolving agent can be quantitatively recovered from aqueous waste streams during downstream processing [3].

-

Storage Stability: The resolving agent is supplied and stored as a hydrochloride salt. In its free base form, the secondary amine is susceptible to oxidative degradation and the formation of carbamates upon exposure to atmospheric CO₂. The HCl salt ensures long-term stability and precise stoichiometric handling.

Physicochemical Profiling

Understanding the physical properties of the resolving agent in both its salt and free base forms is critical for calculating precise molar equivalents and designing biphasic extraction systems.

| Parameter | (R)-N-(1-Phenylethyl)pentan-3-amine HCl | (R)-N-(1-Phenylethyl)pentan-3-amine (Free Base) |

| Molecular Formula | C₁₃H₂₂ClN | C₁₃H₂₁N |

| Molecular Weight | 227.77 g/mol | 191.31 g/mol |

| Physical State | White to off-white crystalline powder | Pale yellow viscous liquid |

| Aqueous Solubility | High (>100 mg/mL) | Very Low (<0.01%) |

| Role in Workflow | Stable storage and recovery form | Active nucleating/resolving agent |

Experimental Workflow

The following diagram illustrates the self-validating loop of diastereomeric salt resolution, ensuring both the isolation of the target enantiopure acid and the complete recycling of the chiral amine.

Workflow of diastereomeric salt resolution using (R)-N-(1-Phenylethyl)pentan-3-amine.

Validated Protocols

Protocol A: Liberation of the Free Base (Pre-Resolution)

Causality: The amine must be converted from its stable hydrochloride salt to its free base form to act as a proton acceptor and form a supramolecular salt with the target racemic acid.

-

Suspension: Suspend 1.0 equivalent of (R)-N-(1-Phenylethyl)pentan-3-amine HCl in a 1:1 (v/v) biphasic mixture of Methyl tert-butyl ether (MTBE) and deionized water.

-

Basification: Under vigorous mechanical stirring, slowly add 2.0 M NaOH(aq) dropwise until the aqueous phase reaches a stable pH of >12. Note: Vigorous stirring is required to overcome the mass transfer limitations of the highly lipophilic free base moving into the MTBE layer.

-

Phase Separation: Transfer the mixture to a separatory funnel and isolate the organic (MTBE) layer. Extract the aqueous layer once more with a half-volume of MTBE to ensure quantitative recovery.

-

Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (30°C, 150 mbar) to yield the free base as a pale viscous liquid. Use immediately in Protocol B.

Protocol B: Diastereomeric Salt Formation and Fractional Crystallization

Causality: Absolute ethanol is selected as the crystallization solvent because it provides an optimal solubility gradient for N-alkylated phenylethylamine salts, preventing premature precipitation and allowing for controlled supersaturation [3].

-

Dissolution: Dissolve 1.0 equivalent of the target racemic carboxylic acid (e.g., a profen or mandelic acid derivative) in 5–10 volumes of absolute ethanol. Heat the solution to 60°C.

-

Salt Formation: Slowly add 1.0 equivalent of the freshly prepared (R)-amine free base (from Protocol A) to the hot solution. Maintain heating at 60°C for 30 minutes to ensure complete thermodynamic salt formation.

-

Controlled Cooling: Program the reactor to cool the solution to 15°C at a strictly controlled rate of 0.2°C/min. Causality: Rapid cooling induces kinetic trapping of the more soluble diastereomer within the crystal lattice, severely degrading the enantiomeric excess (ee) of the final product.

-

Isolation: Filter the resulting crystalline precipitate (the less soluble diastereomeric salt) using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 volumes) of ice-cold absolute ethanol to displace the mother liquor.

Protocol C: Salt Cleavage and Resolving Agent Recovery

Causality: The extreme lipophilicity of the 3-pentyl group allows for a highly efficient biphasic cleavage. Acidification drives the target acid into the organic phase while trapping the resolving agent in the aqueous phase as the regenerated HCl salt.

-

Biphasic Suspension: Suspend the isolated diastereomeric salt crystals in a 1:1 (v/v) mixture of Ethyl Acetate and 2.0 M HCl(aq).

-

Cleavage: Stir vigorously at room temperature until the solid is completely dissolved and two clear liquid phases are formed.

-

Separation: Separate the layers.

-

Target Acid: Wash the organic (Ethyl Acetate) layer with water, dry over Na₂SO₄, and evaporate to yield the highly enantiopure target acid.

-

Resolving Agent Recovery: The aqueous layer contains the regenerated (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride. This can be concentrated to dryness for storage or directly subjected to Protocol A for the next resolution cycle.

-

Troubleshooting & Process Optimization

-

Issue: "Oiling Out" (Liquid-Liquid Phase Separation) instead of Crystallization.

-

Causality: The diastereomeric salt is too soluble in the chosen solvent system, or the cooling rate exceeded the nucleation threshold, causing the salt to separate as a dense oil rather than a crystal lattice.

-

Solution: Introduce an anti-solvent (e.g., heptane or cyclohexane) dropwise at 50°C until the solution becomes slightly turbid, then seed the mixture with 0.1% (w/w) of pure diastereomeric salt crystals. Hold isothermally for 2 hours to force nucleation before resuming the cooling ramp.

-

-

Issue: Low Enantiomeric Excess (ee) in the Recovered Acid.

-

Causality: Co-crystallization of the more soluble salt due to an overly rapid cooling profile or insufficient solvent volume.

-

Solution: Perform a recrystallization (reslurry) of the isolated salt in hot ethanol. For future batches, reduce the cooling rate to 0.1°C/min and incorporate a 1-hour isothermal hold at the cloud point to promote Ostwald ripening, allowing smaller, impure crystals to dissolve and redeposit onto larger, pure crystal faces.

-

References

-

Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. PubMed. Available at:[Link]

-

Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. PMC. Available at:[Link]

recrystallization solvent systems for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

An In-Depth Guide to the Recrystallization of (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive framework for developing a robust recrystallization protocol for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride. As a chiral amine salt, achieving high chemical and enantiomeric purity is paramount for its application in pharmaceutical development and fine chemical synthesis. This document moves beyond a simple list of steps, delving into the fundamental principles of solvent selection, the rationale behind procedural choices, and systematic protocols for both solvent screening and scaled-up purification. The methodologies presented are designed to be self-validating, enabling researchers to rationally design and optimize a purification strategy tailored to this specific active pharmaceutical ingredient (API).

Introduction: The Critical Role of Purification

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride is a chiral amine salt featuring both polar (amine hydrochloride) and non-polar (phenyl and pentyl groups) moieties. In drug development, the purity of an API directly impacts its safety, efficacy, and stability. Recrystallization remains one of the most powerful and scalable techniques for purifying solid organic compounds.[1] It is a process that leverages differences in solubility between the desired compound and its impurities at varying temperatures or in different solvent compositions.[2][3]

The goal of a well-designed recrystallization is not merely to solidify the product, but to selectively crystallize the target molecule into a well-defined, stable crystalline lattice, while leaving impurities behind in the solution (the "mother liquor").[1][2] This guide provides the theoretical and practical foundation for achieving this for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride.

Guiding Principles of Solvent System Selection

The selection of an appropriate solvent is the most critical factor in developing a successful recrystallization procedure.[4] For a hydrochloride salt like the target compound, the polarity of the solvent system is the primary consideration. The molecule's structure suggests a dual nature: the ionic hydrochloride group will favor polar solvents, while the phenyl and pentyl groups will contribute to solubility in less polar organic media.

An ideal recrystallization solvent should exhibit the following characteristics[2][5]:

-

High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the hot solvent to ensure complete dissolution.

-

Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

-

Appropriate Boiling Point: The solvent's boiling point should be high enough to provide an adequate solubility differential, but low enough to be easily removed from the purified crystals. It must also be below the melting point of the compound to prevent "oiling out".[5]

-

Inertness: The solvent must not react with the compound.[5]

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[5]

There are two primary recrystallization strategies based on these principles:

-

Cooling Recrystallization: This is the classic method, relying on a single solvent where the compound is soluble when hot and insoluble when cold.[2]

-

Anti-Solvent Recrystallization: This method is used when the compound is highly soluble in a "solvent" even at low temperatures. A second, miscible "anti-solvent" in which the compound is insoluble is added to the solution to induce precipitation.[2][6]

Logical Workflow for Solvent System Selection

The following diagram outlines the decision-making process for selecting an appropriate recrystallization strategy.

Caption: Decision workflow for selecting a recrystallization method.

Recommended Solvents for Screening

Based on the structure of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, a range of solvents with varying polarities should be screened. Amine hydrochlorides are often soluble in alcohols, while being less soluble in ethers, esters, and hydrocarbons.[7]

| Solvent | Type | Boiling Point (°C) | Expected Role | Safety Considerations |

| Isopropanol (IPA) | Polar Protic | 82.6 | Good Solvent | Flammable liquid and vapor. Causes serious eye irritation. |

| Ethanol (EtOH) | Polar Protic | 78.4 | Good Solvent | Highly flammable liquid and vapor. Causes serious eye irritation. |

| Methanol (MeOH) | Polar Protic | 64.7 | Good Solvent | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |

| Water | Polar Protic | 100 | Possible Solvent | Non-flammable. Recrystallization can be difficult if product is very soluble. |

| Acetone | Polar Aprotic | 56 | Anti-Solvent / Wash | Highly flammable liquid and vapor. Causes serious eye irritation. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 77.1 | Anti-Solvent / Wash | Highly flammable liquid and vapor. Causes serious eye irritation.[7] |

| Diethyl Ether (Et₂O) | Non-polar | 34.6 | Anti-Solvent | Extremely flammable liquid and vapor. May form explosive peroxides. |

| Heptane / Hexanes | Non-polar | 98.4 / 69 | Anti-Solvent | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. |

| Toluene | Non-polar | 110.6 | Poor Solvent | Highly flammable liquid and vapor. Suspected of damaging fertility or the unborn child. |

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify promising solvent systems using a minimal amount of material.

Materials:

-

Crude (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

-

Test tubes or small vials (e.g., 1-dram)

-

A selection of solvents from the table above

-

Stirring rod or small magnetic stir bar

-

Hot plate or sand bath

-

Ice-water bath

Procedure:

-

Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

-

Room Temperature Test: Add a candidate solvent dropwise (e.g., starting with 0.5 mL) to the first test tube at room temperature. Stir or swirl the mixture.

-

Observation 1: Record whether the solid dissolves completely, partially, or not at all.

-

If it dissolves completely at room temperature, that solvent is likely unsuitable for cooling recrystallization but may be a good "solvent" for an anti-solvent system.[2] Set this tube aside and proceed to test other solvents.

-

-

Heating Test: If the solid did not dissolve at room temperature, gently heat the mixture in a sand bath or on a hot plate, swirling occasionally, until the solvent begins to boil. Add more solvent dropwise only if necessary to achieve complete dissolution. Record the approximate volume of solvent used.

-

Observation 2:

-

If the solid dissolves completely, this is a potential candidate for cooling recrystallization.

-

If a large volume of solvent is required or it does not dissolve, the solvent is likely unsuitable.

-

-

Cooling Test: For promising candidates from step 5, allow the hot, clear solution to cool slowly to room temperature.

-

Observation 3: Observe if crystals form. Note the quantity and quality of the crystals (e.g., fine powder, large needles).

-

Ice Bath Test: If few or no crystals have formed at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

-

Observation 4: Record the amount of crystal formation. An ideal solvent will show a significant amount of precipitate at this stage.[1]

-

Repeat: Repeat this process for a range of solvents to identify the most suitable candidate(s). For anti-solvent systems, take a tube where the compound was highly soluble (from step 3) and add a miscible anti-solvent dropwise until persistent cloudiness (precipitation) is observed.

Protocol 2: Optimized Recrystallization via Cooling

This protocol should be used with a solvent identified as "Good for Cooling Recrystallization" in the screening phase (e.g., Isopropanol).

Materials:

-

Crude (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride (e.g., 1.0 g)

-

Erlenmeyer flask (sized so the solvent fills about half the volume)

-

Hot plate with stirring capability

-

Condenser (optional, for volatile solvents)

-

Büchner funnel, filter flask, and filter paper

-

Ice-cold recrystallization solvent for washing

-

Spatula and watch glass

Procedure:

-

Dissolution: Place the crude solid into the Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., Isopropanol) in small portions, just enough to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Once boiling, add more hot solvent dropwise until the solid just completely dissolves. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.[1]

-

(Optional) Hot Filtration: If any insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper into a pre-heated clean flask to remove them.

-

Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

-

Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[8] Using cold solvent minimizes the loss of the purified product.

-

Drying: Allow the crystals to air dry on the filter for a few minutes while under vacuum. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Analysis: Determine the yield and assess the purity of the recrystallized product by melting point analysis or HPLC. A pure compound should exhibit a sharp melting point at a higher temperature than the crude material.[5]

Troubleshooting Common Issues

-

Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too rapidly. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[5]

-

No Crystallization: The solution remains clear even after cooling in ice. This indicates the solution is not saturated (too much solvent was added) or the compound has formed a supersaturated solution. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed crystal" from a previous batch. If that fails, carefully evaporate some of the solvent and attempt to cool again.

-

Poor Recovery: The yield is very low. Solution: Ensure the minimum amount of hot solvent was used. Check that the crystals were not washed with room-temperature solvent. The compound may have significant solubility even in the cold solvent; a different solvent system may be required.

References

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. [Link]

-

Purification: How To. Chemistry - University of Rochester. [Link]

-

What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit. [Link]

-

Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]

-

PW 01: recrystallization. E-learning. [Link]

-

d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]

-

Recrystallization1. Unknown Source. [Link]

- Process for the preparation of phenethylamine derivatives.

-

Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Purification of organic hydrochloride salt? ResearchGate. [Link]

-

COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source. [Link]

-

How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]

-

Recrystallization Of Meth. Unknown Source. [Link]

-

Recrystallization. Unknown Source. [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

-

What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? : r/chemistry. Reddit. [Link]

-

(R)-1-phenylethylamine hydrochloride. PubChem. [Link]

-